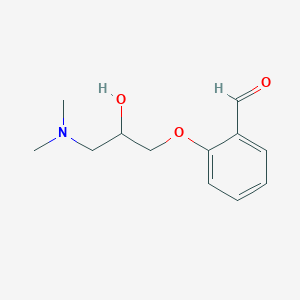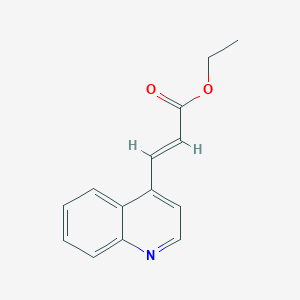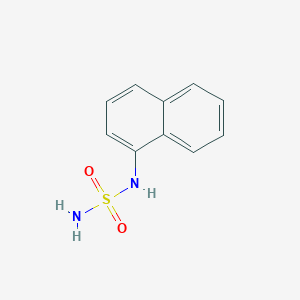
Cyclohexanone, 2-(2-naphthalenyl)-, (2S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(Naphthalen-2-yl)cyclohexanone is a chiral compound featuring a cyclohexanone ring substituted with a naphthalene group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Naphthalen-2-yl)cyclohexanone typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and naphthalene.
Grignard Reaction: A Grignard reagent, such as phenylmagnesium bromide, is reacted with naphthalene to form a naphthylmagnesium bromide intermediate.
Addition to Cyclohexanone: The naphthylmagnesium bromide is then added to cyclohexanone under controlled conditions to yield the desired (S)-2-(Naphthalen-2-yl)cyclohexanone.
Industrial Production Methods
In an industrial setting, the production of (S)-2-(Naphthalen-2-yl)cyclohexanone may involve:
Catalytic Hydrogenation: Using a suitable catalyst to facilitate the hydrogenation process.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(Naphthalen-2-yl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Produces naphthylcarboxylic acids or diketones.
Reduction: Yields naphthylcyclohexanol.
Substitution: Results in halogenated naphthylcyclohexanones.
Wissenschaftliche Forschungsanwendungen
(S)-2-(Naphthalen-2-yl)cyclohexanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-2-(Naphthalen-2-yl)cyclohexanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-(Naphthalen-2-yl)cyclohexanone: The enantiomer of (S)-2-(Naphthalen-2-yl)cyclohexanone with similar structural properties but different biological activities.
2-(Naphthalen-1-yl)cyclohexanone: A positional isomer with the naphthalene group at the first position.
2-(Phenyl)cyclohexanone: A structurally related compound with a phenyl group instead of a naphthalene group.
Uniqueness
(S)-2-(Naphthalen-2-yl)cyclohexanone is unique due to its specific chiral configuration and the presence of the naphthalene group, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
167476-40-6 |
|---|---|
Molekularformel |
C16H16O |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
(2S)-2-naphthalen-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C16H16O/c17-16-8-4-3-7-15(16)14-10-9-12-5-1-2-6-13(12)11-14/h1-2,5-6,9-11,15H,3-4,7-8H2/t15-/m0/s1 |
InChI-Schlüssel |
QREZMNNBJZCNSK-HNNXBMFYSA-N |
Isomerische SMILES |
C1CCC(=O)[C@@H](C1)C2=CC3=CC=CC=C3C=C2 |
Kanonische SMILES |
C1CCC(=O)C(C1)C2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


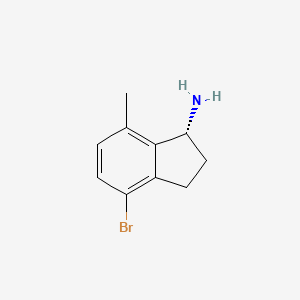



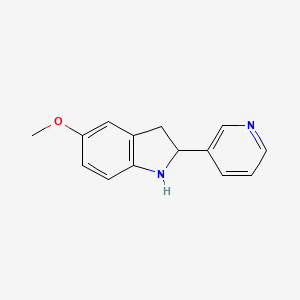
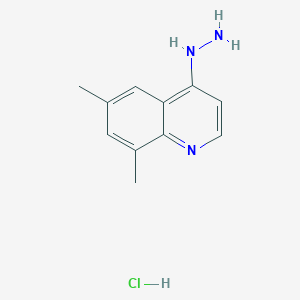
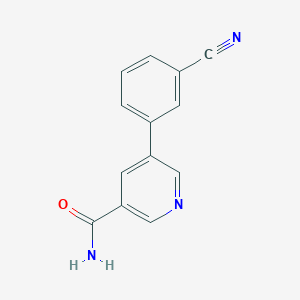
![1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11879842.png)
![6-Methyl-2-phenyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11879856.png)
![7-Bromo-4H-pyrazino[1,2-a]pyrimidin-4-one](/img/structure/B11879859.png)
